4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine
Description
Properties
Molecular Formula |
C11H13N3S |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-14(2)9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,1-2H3,(H2,12,13) |
InChI Key |
PNDUEUXKZRROFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Type Condensation Method
The most commonly reported and reliable method for synthesizing 2-aminothiazole derivatives, including 4-substituted variants, is the Hantzsch condensation of α-haloketones with thiourea.
-
- 1-(4-(Dimethylamino)phenyl)ethan-1-one (a ketone with the para-dimethylaminophenyl group)
- Brominating agent to convert the ketone to the corresponding α-bromoketone
- Thiourea
-
- α-Bromination: The ketone is treated with bromine or a brominating reagent in an appropriate solvent (e.g., glacial acetic acid or sulfuric acid) to yield the α-bromoketone intermediate.
- Cyclization: The α-bromoketone is then reacted with thiourea under reflux conditions, often in ethanol or another polar solvent, to form the 1,3-thiazole ring by nucleophilic substitution followed by cyclization.
- Isolation: The product, this compound, is isolated by filtration or extraction and purified by recrystallization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| α-Bromination | Br2 or NBS in H2SO4 or acetic acid | α-Bromo-1-(4-(dimethylamino)phenyl)ethan-1-one |
| Cyclization | Thiourea, reflux in ethanol or similar solvent | Formation of this compound |
Alternative One-Pot Synthesis Using Brominated Ketones and Thiourea
- An efficient one-pot synthesis involves direct reaction of the α-bromoketone intermediate with thiourea without isolation of the brominated intermediate.
- This method improves yield and reduces reaction time.
- The reaction is typically carried out under reflux with ethanol or DMF as solvent.
Synthesis via α-Bromoacetophenone Derivatives
- The synthesis of 4-substituted 1,3-thiazol-2-amines from α-bromoacetophenone derivatives is well-documented.
- For the dimethylamino-substituted phenyl group, 4-(dimethylamino)acetophenone is brominated at the α-position and then condensed with thiourea.
- This approach was also used for the preparation of bis-thiazole derivatives, indicating scalability and versatility.
Analytical Characterization and Purity Assessment
- The synthesized compound is typically characterized by:
- Mass Spectrometry (MS): Confirms molecular weight.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure and substitution pattern.
- Infrared Spectroscopy (IR): NH2 group vibrations around 3450 and 3300 cm^-1.
- Melting Point Determination: Used for purity assessment.
Comparative Table of Preparation Methods
Additional Notes on Reaction Conditions and Optimization
- Solvent Choice: Ethanol is commonly used for cyclization; DMF or DMSO are alternatives for better solubility.
- Temperature: Reflux conditions (78–100 °C) favor ring closure.
- Reaction Time: Typically 2–6 hours depending on scale and conditions.
- Purification: Recrystallization from ethanol or ethyl acetate ensures high purity.
- Safety: Bromination must be carefully controlled due to the corrosive and toxic nature of bromine and sulfuric acid.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamino group and thiazole nitrogen enable nucleophilic substitutions:
a. Alkylation at the Thiazole Nitrogen
Reaction with alkyl halides under basic conditions produces N-alkylated derivatives. For example:
This modification enhances lipophilicity, as demonstrated in CDK4/6 inhibitor studies .
b. Acylation
Treatment with acyl chlorides (e.g., acetyl chloride) yields acylated products:
Acylation is critical for tuning pharmacokinetic properties.
Electrophilic Aromatic Substitution
The thiazole ring undergoes electrophilic substitutions at the C-5 position due to electron-donating effects of the dimethylamino group:
a. Bromination
Bromine in acetic acid introduces bromine at C-5:
This intermediate is used in Suzuki couplings for biaryl synthesis .
b. Nitration
Nitration with HNO₃/H₂SO₄ produces 5-nitro derivatives, which are reduced to 5-amino analogs for further functionalization.
Condensation Reactions
The amino group participates in Schiff base and heterocycle formation:
a. Schiff Base Formation
Reaction with aldehydes yields imine-linked derivatives:
These derivatives show enhanced antimicrobial activity .
b. Thiazolidinone Synthesis
Condensation with thioglycolic acid forms thiazolidinone rings:
This modification is pivotal in antitubercular drug development .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl introductions:
a. Suzuki-Miyaura Coupling
5-Bromo derivatives react with arylboronic acids:
Used to optimize CDK4/6 inhibitor selectivity .
Complexation with Metals
The dimethylamino group facilitates coordination with transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic applications.
Table 1: Key Reaction Outcomes and Biological Relevance
Mechanistic Insights
-
Nucleophilic Substitutions : The thiazole nitrogen’s lone pair drives reactivity, while steric effects from the dimethylamino group influence regioselectivity .
-
Electrophilic Attacks : Electron-donating groups activate C-5, favoring substitutions over C-4 .
Stability and Reaction Optimization
Scientific Research Applications
The applications of 4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine are primarily in the realm of scientific research, particularly in the development of new drugs and materials. This compound serves as a scaffold for creating new molecules with desired biological activities or material properties .
Scientific Research Applications
this compound derivatives are investigated for:
- Antimicrobial Properties: Derivatives containing the 2-amino-1,3,4-thiadiazole moiety exhibit antimicrobial properties .
- Antileishmanial Agents: 4-phenyl-1,3-thiazol-2-amines are potential scaffolds for new antileishmanial drugs .
- Cell-Penetrating Peptides (CPPs): Modifications using the 4-((4-(dimethylamino)phenyl)azo)benzoyl (Dabcyl) group can enhance cellular uptake of oligoarginines .
- Nonlinear Optical Materials: A chromophore containing a dimethylamino-phenyl group was synthesized for nonlinear optical applications .
Detailed Applications
- Antimicrobial Drug Development:
- 2-Amino-1,3,4-thiadiazole derivatives have shown potential as antimicrobial agents .
- Specific derivatives exhibit activity against Gram-positive bacteria (S. aureus and B. cereus), Gram-negative bacteria (E. coli and P. aeruginosa), and fungal strains (A. niger and Aspergillus fumigatus) .
- Halogen substituents on phenyl-1,3,4-thiadiazol moieties increase antibacterial activity, while oxygenated substituents impart antifungal activity .
- Antileishmanial Drug Development:
- Cell-Penetrating Peptides:
- The 4-((4-(dimethylamino)phenyl)azo)benzoyl (Dabcyl) group is used to modify oligoarginines to enhance cellular uptake .
- Combining Dabcyl with 4-(aminomethyl) benzoic acid (AMBA) shows a synergistic effect, further improving cellular uptake .
- The internalization mechanism depends on the size of the oligoarginine and is independent of the modification .
- Nonlinear Optics:
- A chromophore, 4-[4-(4-dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium p-chlorobenzenesulfonate (DACSC), with extended π-conjugation, was synthesized .
- DACSC crystals with non-centrosymmetric space group were developed for nonlinear optical applications .
- The second harmonic generation efficiency of the compound was measured .
Data Table: Biological Activities of 2-Amino-1,3,4-Thiadiazoles
While the search results provide specific MIC (minimum inhibitory concentration) values for certain derivatives, a comprehensive data table consolidating all such values for various bacterial and fungal strains is not available in the provided search results. However, it is noted that compounds with p-nitroaniline moiety showed promising antibacterial and antifungal properties .
Case Studies
The search results refer to specific studies and findings related to the applications of this compound derivatives:
- Megazol: A 2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole, which is a nitroimidazole extremely active against Trypanosoma cruzi and Trypanosoma brucei, causative agents of trypanosomiasis .
- 4-phenyl-1,3-thiazol-2-amines: A study synthesized and biologically screened eight 4-phenyl-1,3-thiazol-2-amines against L. amazonensis, identifying compounds with significant anti-promastigote activity .
- Oligoarginine Modification: A study modified oligoarginines with Dabcyl and Dabcyl-AMBA to enhance cellular uptake, demonstrating improved effectiveness compared to octaarginine control .
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)phenyl)thiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and leading to anticancer activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of thiazole derivatives is highly dependent on substituents at the 4-position of the phenyl ring. Below is a comparative analysis:
Key Observations :
- Electron-Donating Groups (e.g., -N(CH₃)₂, -OCH₃): Improve solubility and binding to polar targets like enzymes. The dimethylamino group in the target compound may offer superior interaction with charged residues in active sites compared to methoxy .
- Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Increase compound stability and lipophilicity, favoring penetration into lipid-rich environments (e.g., bacterial membranes) .
- Steric Effects : Bulky substituents (e.g., cyclohexyl in 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine) reduce activity due to hindered target binding .
Comparison with Analog Syntheses :
- 4-(4-Methoxyphenyl)thiazol-2-amine: Synthesized similarly but with 4-methoxyacetophenone; yields range from 48–96% depending on reaction conditions .
- N-[4-(4-Nitrophenoxy)phenyl]-4-(substituted)thiazol-2-amine: Requires additional nitrophenoxy coupling, reducing overall yield to 40–60% .
Anti-inflammatory Activity
- Target Compound : Preliminary docking studies suggest inhibition of matrix metalloproteinases (MMPs), critical in inflammation pathways. IC₅₀ values are pending .
- 4-(4-Chlorophenyl) Analog : Exhibits COX-2 inhibition (IC₅₀ = 3.2 µM), comparable to celecoxib .
- Methoxy Derivatives : Lower activity due to reduced electron donation; IC₅₀ > 10 µM in COX-2 assays .
Antimicrobial and Anthelmintic Activity
- Fluorophenyl Derivatives: N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine shows 95% anthelmintic efficacy at 50 mg/mL, surpassing the target compound’s reported activity .
- Chloro-Substituted Analogs : Broad-spectrum antibacterial activity against S. aureus and E. coli (MIC = 12.5–25 µg/mL) .
Q & A
Q. Key Reagents and Conditions
| Reagent/Condition | Purpose |
|---|---|
| Ethanol | Solvent for cyclization |
| Acetic acid | Catalyzes Schiff base formation |
| Triethylamine | Neutralizes byproducts |
Basic: How is the structural characterization of this compound performed?
Answer:
A multi-technique approach is essential:
- IR Spectroscopy: Identifies NH₂ (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- ¹H/¹³C NMR: Confirms aromatic protons (δ 6.8–7.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm for CH₃) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 248.1) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtained) .
Advanced: How can researchers address low solubility during biological assays?
Answer:
Low solubility in aqueous buffers is a common challenge. Strategies include:
- Co-solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance bioavailability .
- Pro-drug Design: Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve dispersion .
Q. Example Protocol for Liposomal Encapsulation
Dissolve the compound in chloroform with phosphatidylcholine.
Evaporate solvent to form a thin film.
Hydrate with PBS (pH 7.4) and sonicate.
Advanced: How to resolve contradictory data in antimicrobial activity studies?
Answer:
Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise due to:
- Strain Variability: Test against standardized strains (e.g., ATCC E. coli 25922) .
- Assay Conditions: Control pH, temperature, and inoculum size (e.g., 1–5 × 10⁵ CFU/mL) .
- Synergistic Effects: Combine with chelators (EDTA) to enhance membrane permeability .
Q. Data Reconciliation Workflow
Replicate assays in triplicate.
Cross-validate using broth microdilution and disk diffusion.
Perform statistical analysis (e.g., ANOVA with p < 0.05) .
Advanced: What computational methods predict the compound’s reactivity and SAR?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution (e.g., HOMO-LUMO gaps) .
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., S. aureus FabH enzyme) .
- QSAR Models: Coramine substituent effects (e.g., Hammett σ values) with bioactivity using PLS regression .
Q. Example QSAR Parameters
| Descriptor | Impact on Activity |
|---|---|
| LogP | Positive correlation with membrane penetration |
| Polar Surface Area | Inverse correlation with bioavailability |
Advanced: How to design SAR studies for optimizing anticancer activity?
Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-phenyl position to enhance DNA intercalation .
- Side Chain Variations: Replace dimethylamino with piperazine for improved solubility and target affinity .
- In Silico Screening: Prioritize derivatives with Glide XP scores > −8.0 kcal/mol against topoisomerase II .
Q. SAR Optimization Workflow
Synthesize 10–15 analogs with systematic substituent changes.
Test cytotoxicity (MTT assay) on HeLa and MCF-7 cells.
Validate mechanisms via flow cytometry (apoptosis detection) .
Advanced: What strategies mitigate toxicity in preclinical development?
Answer:
- Metabolic Profiling: Incubate with liver microsomes to identify reactive metabolites (e.g., glutathione adducts) .
- Acute Toxicity Testing: Determine LD₅₀ in rodents (OECD Guideline 423).
- Selective Targeting: Conjugate with folate or biotin to reduce off-target effects .
Notes
- Methodological Focus: Emphasized experimental design, reproducibility, and interdisciplinary approaches.
- Advanced vs. Basic: Differentiated via technical complexity (e.g., SAR vs. synthesis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
